2-(3-Chlorophenyl)quinoline-4-carboxylic acid
Overview
Description
2-(3-Chlorophenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C16H10ClNO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core substituted with a 3-chlorophenyl group at the 2-position and a carboxylic acid group at the 4-position.
Mechanism of Action
Target of Action
The primary target of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid is Histone Deacetylases (HDACs) . HDACs are a group of enzymes responsible for the removal of acetyl groups from ɛ-N-acetyl-lysine amino groups of histone proteins . They play a crucial role in regulating gene expression and their overexpression is often associated with cancer .
Mode of Action
The compound interacts with HDACs, inhibiting their activity . This inhibition disrupts the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities
Biochemical Pathways
The inhibition of HDACs affects various biochemical pathways. It alters the acetylation levels of histone proteins, thereby affecting gene expression . This can lead to changes in cell proliferation, differentiation, and apoptosis, all of which are critical processes in cancer development and progression .
Pharmacokinetics
The lipophilicity of similar compounds has been shown to influence their activity , suggesting that the compound’s lipophilicity could impact its bioavailability and pharmacokinetics.
Result of Action
The inhibition of HDACs by this compound can lead to significant anti-cancer activity . For instance, it has been shown to induce G2/M cell cycle arrest and promote apoptosis in cancer cells . These effects contribute to its potential as an anti-cancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a suitable aldehyde.
Cyclization: The aniline derivative undergoes cyclization with the aldehyde in the presence of a catalyst, such as polyphosphoric acid, to form the quinoline core.
Chlorination: The quinoline core is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 3-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through a carboxylation reaction using carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: The compound serves as a probe to study various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the chlorine atom at the 3-position.
2-(4-Chlorophenyl)quinoline-4-carboxylic acid: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.
Quinoline-4-carboxylic acid: Lacks the phenyl substitution at the 2-position.
Uniqueness
2-(3-Chlorophenyl)quinoline-4-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity, biological activity, and interaction with molecular targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
2-(3-chlorophenyl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDXYIKQOBZSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298522 | |
Record name | 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20389-10-0 | |
Record name | 2-(3-Chlorophenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20389-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 123857 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020389100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20389-10-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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